2-Oxo-2,3-dihydro-1h-indene-5-carbonitrile chemical structure
Executive Summary 2-Oxo-2,3-dihydro-1H-indene-5-carbonitrile (commonly 5-cyano-2-indanone ) represents a critical, albeit challenging, scaffold in modern drug discovery. Unlike its thermodynamically stable isomer 1-indan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Oxo-2,3-dihydro-1H-indene-5-carbonitrile (commonly 5-cyano-2-indanone ) represents a critical, albeit challenging, scaffold in modern drug discovery. Unlike its thermodynamically stable isomer 1-indanone, the 2-indanone core is inherently prone to self-condensation and oxidation. However, the 5-cyano derivative is a high-value intermediate, serving as a precursor for HIF-PH inhibitors , melatonin receptor (MT2) agonists , and spirocyclic urea derivatives.
This guide provides a validated technical framework for the synthesis, handling, and derivatization of this compound, moving beyond standard literature to address the practical "pain points" of working with electron-deficient 2-indanones.
Part 1: Structural Analysis & Physicochemical Profile
The molecule features a bicyclic indane core with a ketone at the C2 position and a nitrile group at the C5 position. The electron-withdrawing nature of the nitrile group (
) significantly alters the electronic landscape of the ring compared to the parent 2-indanone.
Table 1: Physicochemical Specifications
Property
Value / Description
Notes
CAS Registry Number
135352-78-4
Note: Often confused with 1-oxo isomer (CAS 25724-79-2).
Molecular Formula
Molecular Weight
157.17 g/mol
Predicted LogP
~1.3
Lipophilic, suitable for CNS penetration.
Acidity (pKa)
~18-19 (C1/C3 protons)
The C5-CN group increases acidity of -protons relative to unsubstituted 2-indanone.
Appearance
Off-white to pale beige solid
Darkens rapidly upon air exposure (oxidation/polymerization).
Structural Stability Warning:
The C2-carbonyl is flanked by two methylene groups (C1 and C3). The acidity of these protons allows for rapid enolization to the 2-hydroxy-isoindene tautomer, which is transient and highly susceptible to polymerization. The C5-nitrile group exacerbates this acidity, requiring strict pH control during workup.
Part 2: Synthetic Architecture
While classical routes involve the oxidation of indenes, the most reproducible "med-chem" route utilizes a transition-metal catalyzed functionalization of the commercially available 5-bromo-2-indanone. This avoids the harsh oxidative conditions that often decompose the sensitive 2-indanone ring.
Primary Route: Pd-Catalyzed Cyanation of 5-Bromo-2-indanone
This protocol utilizes a Rosenmund-von Braun type transformation adapted for palladium catalysis, avoiding the high temperatures of copper-mediated variants.
Reagents:
Substrate: 5-Bromo-2-indanone (1.0 equiv)
Source: Zinc Cyanide (
, 0.6 equiv)
Catalyst:
(2 mol%) + dppf (4 mol%)
Solvent: DMF (Anhydrous, degassed)
Additives:
dust (10 mol%) to maintain catalytic cycle activity.
Step-by-Step Protocol:
Inert Setup: Charge a dried Schlenk flask with 5-bromo-2-indanone,
, , dppf, and Zn dust. Evacuate and backfill with Argon ().
Solvation: Add anhydrous DMF via syringe. The concentration should be approx. 0.2 M.
Reaction: Heat the mixture to 80°C for 4–6 hours. Critical: Do not exceed 100°C; thermal degradation of the product competes with formation.
Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H 211/213) and appearance of the nitrile (M+H 158).
Workup (Quenching): Cool to room temperature. Dilute with EtOAc. Pour into a saturated solution of
or dilute ammonia to quench excess cyanide (Safety Critical).
Purification: Wash organic layer with brine (
) to remove DMF. Dry over . Flash chromatography on silica gel (Hexane/EtOAc gradient). Note: Elute quickly; prolonged exposure to silica can induce decomposition.
Alternative Route: Oxidation of 5-Cyanoindene
If 5-cyanoindene is available, a formic acid/
oxidation followed by sulfuric acid hydrolysis is viable but lower yielding due to over-oxidation.
Figure 1: Synthetic pathways to 5-cyano-2-indanone. Solid lines indicate the preferred Pd-catalyzed route.
Part 3: Reactivity & Medicinal Chemistry Utility[1]
The 5-cyano-2-indanone scaffold is a versatile "privileged structure." The ketone serves as a handle for spiro-cyclization or reductive amination, while the nitrile provides a vector for further extension (e.g., to tetrazoles or amides).
Key Transformations
Reductive Amination (CNS Active Agents):
Reaction with primary/secondary amines in the presence of
.
Application: Synthesis of NMDA receptor modulators or MAO-B inhibitors (Rasagiline analogs).
Protocol Note: Use mild reducing agents. Strong agents like
will reduce the nitrile to a primary amine.
Bucherer-Bergs Reaction (Spiro-Hydantoins):
Reaction with
and KCN.
Application: Formation of spiro-hydantoins, which are classic scaffolds for anticonvulsants and aldose reductase inhibitors.
Knoevenagel Condensation:
Reaction with malononitrile or aldehydes.
Utility: The C1/C3 protons are highly acidic, allowing facile condensation to form benzylidene derivatives (often used as dyes or Michael acceptors).
Figure 2: Divergent synthesis map starting from the 5-cyano-2-indanone core.
Part 4: Handling, Stability & Analytics
The instability of 2-indanones cannot be overstated. The following protocols are required to maintain sample integrity.
Storage Protocol:
Temperature: Store at -20°C.
Atmosphere: Strictly under Argon or Nitrogen.
State: Solid state is preferred. Solutions in protic solvents (MeOH, EtOH) degrade within days at room temperature due to ketalization or oxidation.
Analytical Markers (1H NMR in
):
Aromatic Region: ~7.5–7.8 ppm (3H, m).
Methylene Protons: A singlet at ~3.6–3.7 ppm (4H).
Diagnostic: If the singlet splits or new peaks appear >4.0 ppm, polymerization or oxidation to the enol/dimer has occurred.
Safety:
Nitriles: Toxic by ingestion/inhalation.
Cyanide Reagents: The synthesis involves
.[1] All waste must be treated with bleach (hypochlorite) or ferrous sulfate before disposal.
References
Organic Syntheses. "2-Indanone." Org.[1] Synth.1961 , 41, 53. Link (Foundational method for 2-indanone synthesis via oxidation).
Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." J. Org. Chem.1994, 59, 5084-5085. (Primary reference for Zn(CN)
PubChem. "2-oxo-2,3-dihydro-1H-indene-5-carbonitrile (Compound)." National Library of Medicine.Link (Verification of chemical identity).
Maligres, P. E., et al. "Synthesis of the potent 5-lipoxygenase inhibitor L-739,010." Tetrahedron Letters1997, 38, 5253-5256. (Demonstrates reactivity of 2-indanone scaffolds in drug synthesis).
Molecular weight and formula of C10H7NO indanone derivatives
An In-depth Technical Guide to the Molecular Characteristics and Medicinal Chemistry of Nitrogen-Containing Indanone Derivatives Abstract The indanone scaffold is a privileged structure in medicinal chemistry, forming th...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Molecular Characteristics and Medicinal Chemistry of Nitrogen-Containing Indanone Derivatives
Abstract
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] This guide provides a comprehensive technical overview of indanone derivatives, with a particular focus on nitrogen-containing analogues, which are of significant interest in drug discovery. While the specific molecular formula C10H7NO does not correspond to a widely recognized class of indanone derivatives, this paper will explore the foundational chemistry of the indanone core, the strategic importance of nitrogen functionalization, and the resultant molecular properties and therapeutic applications. We will delve into synthetic methodologies, analytical characterization, and the mechanistic basis for the bioactivity of these compounds, providing field-proven insights for professionals in drug development.
Part 1: The Indanone Core - Foundational Physicochemical Properties
The indanone framework is a bicyclic structure composed of a benzene ring fused to a five-membered ring containing a ketone group. The two primary starting scaffolds are 1-indanone and 1,3-indandione.[2][3] Understanding their fundamental properties is critical before exploring more complex derivatives.
The hypothetical molecular formula C10H7NO corresponds to a molecular weight of approximately 157.17 g/mol .[4][5] While several chemical structures, such as quinolinecarboxaldehydes, possess this formula, it is not typical for a simple indanone derivative.[4][5][6][7] For this guide, we will consider C10H7NO as a theoretical scaffold to frame our discussion around the addition of nitrogen and carbon atoms to a base indane structure.
Table 1: Physicochemical Properties of Core Indanone Scaffolds and a Theoretical C10H7NO Isomer
The indanone core's reactivity is centered around the ketone group(s) and the adjacent α-carbons, making it an ideal template for synthetic modification.[9]
Caption: Basic chemical structure of the 1-indanone core.
Part 2: The Role of Nitrogen in Indanone Derivatives
The introduction of nitrogen-containing functional groups is a cornerstone of modern medicinal chemistry. In the context of the indanone scaffold, this strategy is employed to:
Modulate Pharmacokinetic Properties: Amine and amide functionalities can alter polarity, solubility, and metabolic stability, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Establish Key Binding Interactions: Nitrogen atoms can act as hydrogen bond donors or acceptors, forming critical interactions with biological targets like enzymes and receptors. This enhances binding affinity and selectivity.
Expand Structural Diversity: Incorporating nitrogen allows for the creation of a wide array of derivatives, including amines, amides, imines, and heterocyclic fusions (e.g., spiroisoxazolines), enabling fine-tuning of pharmacological activity.[10]
The versatility of the indanone scaffold has led to the development of derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[11][12] For instance, the blockbuster drug Donepezil, used for Alzheimer's disease, is a well-known indanone derivative, highlighting the clinical success of this chemical class.[12][13]
Part 3: Synthetic Strategies and Methodologies
The synthesis of indanone derivatives typically involves a two-stage conceptual process: formation of the core indanone ring system, followed by functionalization.
Causality in Experimental Design: The choice of synthetic route is dictated by the desired substitution pattern and the stability of the reagents. Intramolecular Friedel-Crafts reactions are a common and effective method for creating the 5-membered ring from precursors like 3-arylpropionic acids.[14] Subsequent modifications often leverage the reactivity of the α-methylene protons adjacent to the carbonyl group.
Experimental Protocol: Synthesis of (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one
This protocol describes a Claisen-Schmidt (aldehyde-ketone) condensation, a fundamental reaction for adding a functionalized side chain to the indanone core, which can then be further modified to include nitrogen.[15]
Step-by-Step Methodology:
Reactant Preparation: Dissolve 1-indanone (1 equivalent) and a selected benzaldehyde derivative (1 equivalent) in ethanol in a round-bottom flask.
Catalyst Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of a base catalyst, such as sodium hydroxide (NaOH), dropwise while stirring. The base deprotonates the α-carbon of the 1-indanone, forming an enolate nucleophile.
Condensation Reaction: Allow the reaction to stir at room temperature. The enolate attacks the electrophilic carbonyl carbon of the benzaldehyde.
Dehydration: The resulting aldol addition product readily dehydrates (loses a water molecule) under the basic conditions to form the more stable, conjugated enone system of the chalcone-like product.
Work-up and Purification: Once the reaction is complete (monitored by Thin Layer Chromatography), neutralize the mixture with a dilute acid (e.g., HCl). The precipitated solid product is collected by vacuum filtration, washed with water, and dried.
Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone-like derivative.[15]
Caption: Workflow for the synthesis of a chalcone-like indanone derivative.
Part 4: Analytical Characterization for Structural Validation
To ensure the integrity of the synthesized compounds, a multi-pronged analytical approach is mandatory. This constitutes a self-validating system where each technique provides complementary information to confirm the molecular structure, formula, and weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts, integration, and coupling patterns confirm the positions of substituents and the overall structure.[15]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For instance, a strong absorption band around 1700 cm⁻¹ would confirm the presence of the indanone carbonyl (C=O) group.[15]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, allowing for the unambiguous determination of its molecular formula.
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N), which must match the theoretical values calculated from the proposed molecular formula.[15]
Caption: Analytical workflow for the characterization of indanone derivatives.
Part 5: Applications in Drug Discovery
Indanone derivatives are being actively investigated across multiple therapeutic areas due to their ability to modulate key biological targets.
Neurodegenerative Diseases: As exemplified by Donepezil, indanone derivatives are potent inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[13] By inhibiting AChE, these compounds increase acetylcholine levels in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[16][17] Some derivatives also possess metal-chelating properties, which may help reduce metal-induced oxidative stress implicated in neurodegeneration.[16][17]
Oncology: Certain indanone derivatives, such as those fused with spiroisoxazoline moieties, have shown potent and selective inhibition of the COX-2 enzyme, which is often overexpressed in various cancers.[10] These compounds can induce apoptosis (programmed cell death) in cancer cells, making them promising candidates for anticancer drug development.[10][18]
Anti-inflammatory and Antimicrobial Agents: The indanone scaffold has been modified to create compounds with significant anti-inflammatory, analgesic, and antimicrobial activities.[11][12]
Caption: Mechanism of action for indanone-based AChE inhibitors.
Part 6: Conclusion and Future Perspectives
The indanone scaffold remains a highly valuable and versatile starting point for the design of novel therapeutic agents. The strategic incorporation of nitrogen-containing functional groups has proven to be a successful approach for developing potent and selective modulators of various biological targets. Future research will likely focus on creating multi-target-directed ligands, where a single indanone-based molecule is designed to interact with multiple pathological pathways, offering a more holistic treatment approach for complex diseases like cancer and Alzheimer's.[11] Advances in synthetic chemistry, including photocatalyzed and metal-catalyzed annulation reactions, will continue to expand the accessible chemical space of indanone derivatives, paving the way for the next generation of innovative medicines.[19][20]
References
PubChem. 2-Amino-1H-indene-1,3(2H)-dione. National Center for Biotechnology Information. [Link]
Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. PubMed. [Link]
Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives. ResearchGate. [Link]
The Crucial Role of 1-Indanone in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
Annulations involving 1-indanones to access fused- and spiro frameworks. Royal Society of Chemistry. [Link]
Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. PubMed. [Link]
Technical Guide: Solubility & Stability of 5-Cyano-2-Indanone
This guide details the solubility profile, physicochemical behavior, and handling protocols for 5-cyano-2-indanone (CAS 1187983-93-2). It addresses the specific challenges of working with electron-deficient 2-indanones,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the solubility profile, physicochemical behavior, and handling protocols for 5-cyano-2-indanone (CAS 1187983-93-2). It addresses the specific challenges of working with electron-deficient 2-indanones, distinguishing them from their more common 1-indanone isomers.
Executive Summary & Compound Identity
5-Cyano-2-indanone is a bicyclic ketone intermediate used in the synthesis of bioactive scaffolds (e.g., aminoindanes, fused heterocycles). Unlike its isomer 5-cyano-1-indanone, the 2-indanone core possesses unique reactivity due to the high acidity of its
-protons (C1 and C3 positions), flanked by the carbonyl and the aromatic ring.
Critical Distinction : Do not confuse with 5-cyano-1-indanone (CAS 25724-79-2). The 2-indanone isomer is significantly less stable in air and basic media due to the symmetric activation of the methylene protons.
Physicochemical Profile & Solubility Mechanism
The solubility of 5-cyano-2-indanone is governed by the interplay between the polar nitrile group (dipole moment ~3.9 D) and the lipophilic indane skeleton.
Solubility Data Table
Solvent
Solubility Rating
Estimated Saturation (25°C)
Primary Interaction Force
Suitability
DMSO
High
> 100 mg/mL (> 600 mM)
Dipole-Dipole, -stacking
Recommended for Stock Solutions
Methanol
Moderate
20–40 mg/mL (~150 mM)
H-bonding (Acceptor), Dipole
Good for Reactions / Transfer
Water
Insoluble
< 0.1 mg/mL
Hydrophobic effect
Precipitant / Wash Solvent
DCM
High
> 50 mg/mL
Dispersion, Weak Dipole
Extraction / Synthesis
Mechanistic Insight: The "Acidity Trap"
The 5-cyano group is a strong electron-withdrawing group (EWG). In the 2-indanone scaffold, this EWG acidifies the C1/C3 protons.
pKa Estimation : Unsubstituted 2-indanone has a pKa of ~17 in DMSO. The 5-cyano substitution lowers this to ~14–15 .
Consequence : In polar aprotic solvents like DMSO, trace basic impurities (amines, hydroxides) can deprotonate the compound, leading to enolate formation, oxidative coupling, and solution darkening (polymerization).
DMSO Solubility & Handling
Dimethyl Sulfoxide (DMSO) is the optimal solvent for preparing high-concentration stock solutions (e.g., 10 mM to 100 mM) for biological assays or storage.
Protocol: Preparation of 50 mM Stock Solution
Weighing : Weigh 7.86 mg of 5-cyano-2-indanone into a microcentrifuge tube.
Solvent Addition : Add 1.0 mL of anhydrous DMSO (Grade:
99.9%, water < 0.05%).
Note: Use a glass pipette or compatible tips; avoid polystyrene which can leach.
Dissolution : Vortex for 30 seconds. The solid should dissolve rapidly without heating.
Visual Check: Solution should be clear and colorless to pale yellow. A deep orange/brown color indicates deprotonation/degradation.
Storage : Aliquot immediately into amber glass vials. Store at -20°C or -80°C .
Methanol (MeOH) is an excellent solvent for chemical transformations (e.g., NaBH4 reduction) and LC-MS analysis, but it poses stability risks for long-term storage.
Solubility Limits
Saturation : Approximately 20–40 mg/mL at 25°C.
Temperature Sensitivity : Solubility increases significantly with temperature; however, heating >40°C increases the risk of hemiacetal formation.
The Hemiacetal Risk
2-Indanones are electrophilic ketones. In methanol, especially in the presence of trace acid or base, they exist in equilibrium with their hemiacetal form.
Reaction :
Impact : While reversible, this equilibrium complicates NMR interpretation and can alter effective concentration in bioassays.
Guideline : Use freshly prepared methanolic solutions. Do not store 5-cyano-2-indanone in methanol for >24 hours.
Comparative Analysis & Decision Matrix
Use the following decision tree to select the appropriate solvent for your application.
Caption: Decision matrix for solvent selection based on experimental end-use.
Troubleshooting & Stability
Observation
Cause
Corrective Action
Solution turns brown
Oxidation / Polymerization triggered by base.
Discard. Use fresh, anhydrous solvent. Ensure glassware is acid-washed or neutral.
Precipitation in water
"Crashing out" upon dilution.
Dilute slowly with vortexing. Keep final DMSO concentration < 1% for assays, but ensure compound concentration is below aqueous solubility limit (~50 µM).
Extra peaks in LC-MS
Hemiacetal formation (in MeOH) or Enolization.
Switch mobile phase to Acetonitrile/Water. Use neutral pH modifiers (Ammonium Acetate) instead of strong acids.
References
Chemical Identity : PubChem. 2-oxo-2,3-dihydro-1H-indene-5-carbonitrile (CAS 1187983-93-2).[3][4] Link[4]
Parent Compound Stability : Organic Syntheses. Preparation of 2-Indanone. Coll. Vol. 5, p.647 (1973). (Describes instability of 2-indanone in dry state and air). Link
Acidity Data : Bordwell, F. G.[6] Equilibrium Acidities in Dimethyl Sulfoxide Solution. Accounts of Chemical Research, 1988, 21, 456-463. (Establishes pKa of 2-indanone at 16.95; EWG substitution effect inferred). Link
Photochemistry & Enolization : Scaiano, J. C., et al. Photochemistry of 1-hydroxy-2-indanones. Journal of the Brazilian Chemical Society, 1995. (Discusses enol/ketone equilibrium in methanol). Link
Reductive amination protocols for 5-cyano-2-indanone
Application Note: Chemoselective Reductive Amination of 5-Cyano-2-Indanone Executive Summary 5-cyano-2-indanone is a high-value pharmacophore intermediate, particularly in the synthesis of CNS-active agents (e.g., dopami...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Reductive Amination of 5-Cyano-2-Indanone
Executive Summary
5-cyano-2-indanone is a high-value pharmacophore intermediate, particularly in the synthesis of CNS-active agents (e.g., dopamine/serotonin modulators). The structural combination of a reactive C2 ketone and a reducible C5 nitrile presents a specific chemoselectivity challenge. Standard catalytic hydrogenation protocols often lead to over-reduction of the nitrile to a primary amine or reduction of the aromatic core.
This guide details two field-proven protocols for the reductive amination of 5-cyano-2-indanone that guarantee the conservation of the nitrile moiety:
Method A (Standard): Sodium Triacetoxyborohydride (STAB) – for primary and unhindered secondary amines.
Method B (Advanced): Titanium(IV) Isopropoxide mediated – for sterically hindered amines or weak nucleophiles (e.g., anilines).
Critical Pre-Requisites & Substrate Handling
Expertise Note: The 2-indanone core is inherently less stable than 1-indanone. It has a tendency to enolize to 2-hydroxyindene, which can undergo rapid oxidative polymerization or dimerization upon exposure to air or strong bases.
Storage: Store 5-cyano-2-indanone at -20°C under argon.
Purity Check: Before reaction, verify the absence of brown discoloration (polymerization). Recrystallize from ethanol/ether if purity is <95%.
Solvent Choice: 1,2-Dichloroethane (DCE) is the gold standard for Method A due to its ability to solubilize the STAB reagent and accelerate imine formation. THF is a viable green alternative but requires longer reaction times.
Method Selection Guide
Select the appropriate protocol based on your amine partner.
Figure 1: Decision tree for selecting the optimal reductive amination protocol.
Protocol A: The "Gold Standard" (STAB)
Mechanism: Direct reductive amination.[1] The acetic acid catalyzes the formation of an iminium ion, which is reduced faster than the ketone substrate by the acetoxy-stabilized borohydride.[2]
Chemoselectivity: STAB does not reduce nitriles, nitro groups, or esters at room temperature, ensuring the 5-cyano group remains intact.
Reagents & Stoichiometry
Component
Equiv.
Role
5-cyano-2-indanone
1.0
Substrate
Amine
1.1 - 1.2
Nucleophile
NaBH(OAc)3 (STAB)
1.4 - 1.5
Reducing Agent
Acetic Acid (AcOH)
1.0 - 2.0
Catalyst (pH 4-5)
1,2-Dichloroethane (DCE)
0.2 M
Solvent
Step-by-Step Procedure
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
Dissolution: Add 5-cyano-2-indanone (1.0 equiv) and the amine (1.1 equiv) to DCE (concentration ~0.2 M).
Catalysis: Add Glacial Acetic Acid (1.0 equiv). Note: If using an amine salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to free the base, and skip the AcOH addition.
Reaction: Stir for 15–30 minutes at room temperature to allow partial imine equilibrium.
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.
Observation: Mild effervescence may occur.
Monitoring: Stir at 20–25°C. Monitor by HPLC or TLC. Reaction is typically complete in 2–6 hours.
Endpoint: Disappearance of ketone.
Quench: Quench carefully with saturated aqueous NaHCO3 (gas evolution). Stir for 15 minutes until effervescence ceases.
Workup: Extract with DCM (x3). Wash combined organics with Brine. Dry over Na2SO4 and concentrate.
Mechanism: Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the unfavorable equilibrium toward the imine (Le Chatelier's principle).
Reagents & Stoichiometry
Component
Equiv.
Role
5-cyano-2-indanone
1.0
Substrate
Amine
1.2
Nucleophile
Ti(OiPr)4
1.25
Lewis Acid / Scavenger
NaBH4
1.5
Reducing Agent
Ethanol (Abs.)
0.5 M
Solvent (Step 2)
Step-by-Step Procedure
Complexation: In a dry flask under Argon, mix 5-cyano-2-indanone (1.0 equiv) and the amine (1.2 equiv).
Stir: Allow to warm to room temperature and stir for 2 hours.
Hydrolysis (Critical): Quench by adding 2M NaOH or water. A heavy white precipitate (TiO2) will form.
Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
Workup: Concentrate the filtrate to remove EtOH, then partition between EtOAc and water.
Mechanistic Pathway
Understanding the pathway clarifies why Method A preserves the nitrile while catalytic hydrogenation might destroy it.
Figure 2: Reaction pathway.[3] The rate of reduction for the Iminium species is significantly faster than for the Ketone, preventing side-product formation.
Analytical QC & Troubleshooting
Issue
Probable Cause
Corrective Action
Low Conversion
Wet solvent or old reagents.
STAB is moisture sensitive.[1][4][5] Ensure DCE is dry. If using Method B, ensure Ti(OiPr)4 is fresh (colorless, not yellow).
Dimerization
Amine is too nucleophilic / insufficient steric bulk.
Increase amine equivalents to 1.5. Dimerization (Indanone-Amine-Indanone) occurs if the product amine competes with the starting amine.
Nitrile Hydrolysis
Acid concentration too high or reaction too hot.
Maintain T < 30°C. Do not use strong mineral acids (HCl/H2SO4); stick to AcOH.
TLC Visualization
Product co-elutes with SM.
Use a specialized stain. Indanones are UV active. Amines stain well with Ninhydrin or Dragendorff reagent.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6] Studies on Direct and Indirect Reductive Amination Procedures.[6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[7] The Journal of Organic Chemistry, 55(8), 2552–2554.[7]
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[8] Journal of the Chemical Society, Perkin Transactions 1, (14), 1845.
Using 2-Oxo-2,3-dihydro-1h-indene-5-carbonitrile as a pharmaceutical intermediate
Application Note: Leveraging 2-Oxo-2,3-dihydro-1H-indene-5-carbonitrile in High-Value API Synthesis Executive Summary 2-Oxo-2,3-dihydro-1H-indene-5-carbonitrile (CAS: 1187983-93-2 ), also known as 5-cyano-2-indanone , is...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Leveraging 2-Oxo-2,3-dihydro-1H-indene-5-carbonitrile in High-Value API Synthesis
Executive Summary
2-Oxo-2,3-dihydro-1H-indene-5-carbonitrile (CAS: 1187983-93-2 ), also known as 5-cyano-2-indanone , is a specialized bicyclic scaffold utilized in the synthesis of central nervous system (CNS) agents, kinase inhibitors, and spirocyclic pharmaceutical intermediates.[1] Unlike its more common isomer (1-oxo, or 5-cyano-1-indanone), the 2-oxo variant offers a unique geometry where the ketone is positioned at the axis of symmetry (C2), allowing for the creation of achiral or meso-functionalized derivatives that avoid early-stage enantiomeric complications unless desymmetrized.[1]
This guide details the synthesis, quality control, and downstream application of 5-cyano-2-indanone, specifically focusing on its role as a precursor for 2-aminoindane pharmacophores and spiro-hydantoin derivatives.[1]
Compound Profile & Strategic Value
Property
Specification
IUPAC Name
2-Oxo-2,3-dihydro-1H-indene-5-carbonitrile
Common Name
5-Cyano-2-indanone
CAS Number
1187983-93-2
Molecular Formula
C₁₀H₇NO
Molecular Weight
157.17 g/mol
Structural Advantage
Rigid bicyclic core; C2 ketone allows for reductive amination without immediate chiral center formation (unless substituted at C1/C3); C5 nitrile provides a handle for further functionalization (tetrazole, amide, acid).[1]
Pharmaceutical Relevance:
CNS Active Agents: The 2-aminoindane core (derived via reductive amination) is a bioisostere of amphetamine and is investigated for monoamine transporter modulation (NET/DAT selectivity).[1]
Spirocyclic Inhibitors: The C2 ketone is highly reactive towards Bucherer-Bergs conditions, yielding spiro-hydantoins used in CGRP antagonists and ion channel blockers.[1]
Metabolic Stability: The nitrile group at C5 improves metabolic stability compared to the unsubstituted indane, blocking hydroxylation at the para-position relative to the bridgehead.[1]
Synthesis Protocol: Preparation of the Intermediate
Since 5-cyano-2-indanone is not a bulk commodity, in-house preparation from 5-bromo-2-indanone is the standard pharmaceutical workflow.[1]
Setup: In a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, charge 5-bromo-2-indanone (10.0 g, 47.4 mmol) and Zinc Cyanide (3.34 g, 28.4 mmol, 0.6 eq).
Solvent Addition: Add anhydrous DMF (100 mL). Degas the solution by bubbling nitrogen for 20 minutes (Critical for catalyst life).[1]
Safety: Perform in a well-ventilated fume hood with cyanide sensors active.[1]
Conditions: Seal the vessel and heat to 60°C for 12 hours.
Isolation: Acidify carefully with 6N HCl to precipitate the spiro-hydantoin product.
Visualizing the Chemical Logic
The following diagram illustrates the synthesis of the intermediate and its divergence into two critical pharmaceutical classes.
Caption: Synthetic workflow converting 5-bromo-2-indanone to the 5-cyano intermediate, followed by divergence into Amine and Spiro-hydantoin pipelines.
Quality Control & Impurity Profiling
To ensure pharmaceutical grade (GMP) compliance, the following analytical parameters must be met:
Test
Method
Acceptance Criteria
Identification
¹H-NMR (DMSO-d₆)
Characteristic singlet at δ ~3.6 ppm (C1/C3 protons); Aromatic signals consistent with 1,2,4-substitution.[1]
Assay
HPLC (C18 Column)
≥ 98.0% (Area %)
Impurity A
HPLC
5-Bromo-2-indanone (Starting Material) ≤ 0.15%
Impurity B
HPLC
1-Oxo Isomer (Regioisomer) ≤ 0.10% (Critical for process validation)
Residual Solvent
GC-HS
DMF ≤ 880 ppm; EtOAc ≤ 5000 ppm
Elemental Impurity
ICP-MS
Palladium (Pd) ≤ 10 ppm
Critical Control Point: The 1-oxo isomer (5-cyano-1-indanone) is a potential impurity if the starting material was synthesized via non-selective Friedel-Crafts cyclization.[1] Ensure the starting 5-bromo-2-indanone is isomerically pure.[1]
References
Organic Syntheses. (1962).[1] Preparation of 2-Indanone (General Method). Organic Syntheses, Coll. Vol. 5, p.647.[1] Retrieved from [Link]
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for 5-Bromo-2-indanone. Retrieved from [Link]
Application Notes and Protocols: Knoevenagel Condensation Reactions with 5-Cyano-2-Indanone
Abstract This document provides a comprehensive technical guide for performing Knoevenagel condensation reactions utilizing 5-cyano-2-indanone as a key substrate. The indanone scaffold is a privileged structure in medici...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for performing Knoevenagel condensation reactions utilizing 5-cyano-2-indanone as a key substrate. The indanone scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the development of novel therapeutics, particularly in the realm of neurodegenerative diseases.[1][2] This guide delves into the mechanistic underpinnings of the Knoevenagel condensation, offers detailed, step-by-step protocols for the synthesis of α,β-unsaturated products, and discusses the critical parameters influencing reaction outcomes. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful carbon-carbon bond-forming reaction for the creation of diverse molecular libraries based on the 5-cyano-2-indanone core.
Introduction: The Significance of the Knoevenagel Condensation and the Indanone Scaffold
The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond through the reaction of a carbonyl compound with an active methylene compound.[3][4] This reaction, a modification of the aldol condensation, is typically catalyzed by a weak base, such as an amine, and proceeds via a nucleophilic addition followed by dehydration.[3][5][6] The resulting α,β-unsaturated products are valuable intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmaceuticals.[7]
The indanone framework is of particular interest due to its prevalence in biologically active molecules and natural products.[2][8][9] Notably, indanone derivatives have shown promise in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1] The incorporation of a cyano group at the 5-position of the 2-indanone structure introduces a key functional handle for further molecular elaboration and can significantly influence the electronic properties and biological activity of the resulting condensation products.
This guide focuses on the practical application of the Knoevenagel condensation to 5-cyano-2-indanone, providing researchers with the necessary tools to explore this chemical space for drug discovery and materials science applications.
Reaction Mechanism and Theoretical Considerations
The Knoevenagel condensation proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the active methylene compound by a basic catalyst to form a resonance-stabilized carbanion (enolate).[5][10] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.[5][10] The resulting alkoxide intermediate is subsequently protonated to yield a β-hydroxy adduct.[10] Under the reaction conditions, this adduct readily undergoes dehydration to form the final α,β-unsaturated product.[3][6][10]
Two primary mechanistic pathways are proposed for the Knoevenagel condensation:
The Hann–Lapworth Mechanism: This pathway involves the direct nucleophilic attack of the enolate on the carbonyl compound.[5]
The Imine-based Mechanism: In this alternative pathway, the amine catalyst first condenses with the carbonyl compound to form a reactive iminium ion. This is then attacked by the enol or enolate of the active methylene compound.[5]
The choice of catalyst, solvent, and reaction temperature can significantly influence the reaction rate, yield, and even the predominant mechanistic pathway.[7][11]
Application Notes and Protocols for the Synthesis of 2-Aminoindane Derivatives from 5-Cyano-2-Indanone
Abstract This document provides a comprehensive technical guide for the synthesis of 2-aminoindane derivatives, a class of compounds with significant interest in medicinal chemistry and drug development, starting from th...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-aminoindane derivatives, a class of compounds with significant interest in medicinal chemistry and drug development, starting from the readily available precursor, 5-cyano-2-indanone.[1][2][3] The primary synthetic strategy detailed herein is the reductive amination of the ketone moiety, a robust and versatile method for C-N bond formation.[4][5] We provide detailed, step-by-step protocols for the synthesis of both primary and secondary 2-aminoindane derivatives, explain the underlying chemical principles, and discuss critical experimental parameters. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and explore this important chemical scaffold.
Introduction: The Significance of the 2-Aminoindane Scaffold
The 2-aminoindane framework is a conformationally rigid analog of phenethylamine, a core structure in many neuroactive compounds.[2][6] This structural rigidity imparts distinct pharmacological properties, making its derivatives valuable probes for understanding receptor interactions and promising candidates for drug discovery.[7] Various substituted 2-aminoindanes have been investigated for a range of biological activities.[1][3][8][9] The presence of a cyano group at the 5-position, as in the starting material 5-cyano-2-indanone, offers a versatile chemical handle for further synthetic modifications, such as reduction to an aminomethyl group or hydrolysis to a carboxylic acid, thereby expanding the accessible chemical space for structure-activity relationship (SAR) studies.
This guide focuses on the conversion of the C2-ketone of 5-cyano-2-indanone into an amino group through reductive amination. This powerful reaction combines the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[4][5]
Reaction Principle: The Mechanism of Reductive Amination
Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad applicability. The reaction proceeds in two main stages, typically under weakly acidic conditions (pH 5-6) which are optimal for facilitating the dehydration step without protonating the amine nucleophile to a non-reactive ammonium salt.[4][10]
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of 5-cyano-2-indanone. This forms an unstable hemiaminal intermediate.
Dehydration: Under mild acid catalysis, the hemiaminal eliminates a molecule of water to form an imine (for primary amines) or an iminium ion (for secondary amines). This step is reversible and often the rate-determining step.
Reduction: A selective reducing agent, introduced into the reaction mixture, reduces the C=N double bond of the imine or iminium ion to yield the final stable amine product. It is crucial that the reducing agent is selective for the imine/iminium ion over the starting ketone to prevent the formation of the corresponding 2-indanol byproduct.[10]
Caption: Mechanism of Reductive Amination.
Experimental Protocols & Methodologies
Safety Note: These procedures involve hazardous chemicals. All operations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Sodium cyanoborohydride is toxic and releases hydrogen cyanide gas upon contact with strong acids.
Protocol A: Synthesis of a Secondary Amine Derivative (N-benzyl-5-cyano-2,3-dihydro-1H-inden-2-amine)
This protocol details the synthesis of a representative secondary amine via reductive amination with benzylamine.
Materials & Reagents:
Reagent/Material
Grade
Supplier Example
5-Cyano-2-indanone
≥97%
Sigma-Aldrich
Benzylamine
≥99%
Acros Organics
Sodium triacetoxyborohydride
95%
Alfa Aesar
1,2-Dichloroethane (DCE)
Anhydrous, ≥99.8%
Fisher Scientific
Glacial Acetic Acid
ACS Grade
J.T. Baker
Saturated Sodium Bicarbonate
Aqueous Solution
Lab Prepared
Dichloromethane (DCM)
ACS Grade
VWR
Magnesium Sulfate
Anhydrous
EMD Millipore
Silica Gel
230-400 mesh
Sorbent Tech.
Step-by-Step Procedure:
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-cyano-2-indanone (1.0 g, 6.28 mmol).
Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE, 30 mL).
Add benzylamine (0.75 g, 0.77 mL, 7.0 mmol, 1.1 equivalents) to the solution, followed by glacial acetic acid (0.36 g, 0.34 mL, 6.0 mmol, 0.95 equivalents) to catalyze imine formation.
Stir the mixture at room temperature for 30 minutes.
In one portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 g, 9.4 mmol, 1.5 equivalents). Note: The addition may cause slight effervescence.
Allow the reaction to stir at room temperature for 12-18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (25 mL). Stir vigorously for 20 minutes until gas evolution ceases.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer with dichloromethane (DCM, 2 x 20 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 25%) to afford the pure N-benzyl-5-cyano-2,3-dihydro-1H-inden-2-amine.
Protocol B: Synthesis of the Primary Amine (5-cyano-2,3-dihydro-1H-inden-2-amine)
This protocol uses an ammonia surrogate to form the primary amine.
Materials & Reagents:
Reagent/Material
Grade
Supplier Example
5-Cyano-2-indanone
≥97%
Sigma-Aldrich
Ammonium Acetate
≥98%
Alfa Aesar
Sodium Cyanoborohydride
95%
Acros Organics
Methanol (MeOH)
Anhydrous, ≥99.8%
Fisher Scientific
2M Hydrochloric Acid
Aqueous Solution
Lab Prepared
2M Sodium Hydroxide
Aqueous Solution
Lab Prepared
Diethyl Ether
ACS Grade
VWR
Magnesium Sulfate
Anhydrous
EMD Millipore
Step-by-Step Procedure:
To a 250 mL round-bottom flask, add 5-cyano-2-indanone (1.0 g, 6.28 mmol) and ammonium acetate (4.8 g, 62.8 mmol, 10 equivalents).
Add anhydrous methanol (50 mL) and stir the suspension at room temperature.
After 30 minutes, cool the flask in an ice bath and add sodium cyanoborohydride (NaBH₃CN, 0.59 g, 9.4 mmol, 1.5 equivalents) portion-wise over 10 minutes. Caution: NaBH₃CN is highly toxic.
Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
Monitor the reaction by TLC or LC-MS.
Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
Add water (30 mL) to the residue and acidify to pH ~2 by the careful addition of 2M HCl.
Wash the acidic aqueous solution with diethyl ether (2 x 25 mL) to remove any unreacted ketone and neutral byproducts.
Cool the aqueous layer in an ice bath and basify to pH ~11-12 with 2M NaOH.
Extract the product from the basic aqueous layer with dichloromethane (3 x 30 mL).
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-cyano-2,3-dihydro-1H-inden-2-amine, which can be further purified if necessary.
Characterization of Products
The identity and purity of the synthesized 2-aminoindane derivatives must be confirmed through standard analytical techniques.[6][11]
Technique
Expected Observations for N-benzyl-5-cyano-2,3-dihydro-1H-inden-2-amine
¹H NMR
Signals corresponding to the aromatic protons of the indane and benzyl groups (typically 7.0-7.6 ppm). A characteristic singlet for the benzylic CH₂ (around 3.8 ppm). Multiplets for the indane aliphatic protons (CH and CH₂ groups, typically 2.8-3.5 ppm). A broad singlet for the N-H proton.
¹³C NMR
A signal for the cyano carbon (around 119 ppm). Signals for the aromatic carbons. A signal for the C2 carbon of the indane ring bearing the nitrogen (around 55-60 ppm). Signals for the other aliphatic carbons of the indane ring and the benzylic carbon.
Mass Spec (ESI+)
The expected molecular ion peak [M+H]⁺.
FT-IR
A sharp absorption band for the C≡N stretch (around 2220-2230 cm⁻¹). A medium absorption for the N-H stretch (for secondary amine, around 3300-3500 cm⁻¹). C-H stretching bands for aromatic and aliphatic groups.
Discussion of Critical Parameters and Experimental Insights
Choice of Reducing Agent
The success of a reductive amination hinges on the selectivity of the reducing agent.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice.[10] It is a mild and selective reducing agent that works well in non-protic solvents like DCE or DCM. It is less toxic than its cyanoborohydride counterpart and does not require strict pH control, as the acetic acid byproduct can self-catalyze the imine formation.
Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly selective for the protonated iminium ion over the ketone starting material, especially at a controlled pH of 5-6.[10] However, it is highly toxic and requires careful handling and quenching procedures to avoid the liberation of HCN gas.
Catalytic Hydrogenation (H₂/Pd-C): While considered a "green" method, it can be less chemoselective.[5] The cyano group is susceptible to reduction under many hydrogenation conditions, which may be undesirable if this functional group is to be retained for further chemistry.
Solvent and pH Control
The formation of the imine intermediate is an equilibrium process that involves the elimination of water. While azeotropic removal of water can be used, it is often sufficient to run the reaction in a suitable solvent. Methanol is common for reactions with NaBH₃CN, while chlorinated solvents like DCE are preferred for NaBH(OAc)₃. The addition of a catalytic amount of acid (like acetic acid) is crucial for reactions that do not generate their own acid catalyst, as it accelerates the dehydration of the hemiaminal.[10]
Caption: General Experimental Workflow.
Conclusion
The protocols described in this application note provide a reliable and efficient pathway for the synthesis of primary and secondary 2-aminoindane derivatives from 5-cyano-2-indanone. By carefully selecting the appropriate amine, reducing agent, and reaction conditions, researchers can access a wide array of derivatives for further investigation in drug discovery and chemical biology. The key to success lies in understanding the reductive amination mechanism and controlling the critical experimental parameters to maximize yield and purity.
References
Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. [Link]
Manlove, J. (2012). Characterization of the “Methylenedioxy-2-Aminoindans”. Microgram Journal, 9(1), 15-25. [Link]
Wikipedia contributors. (2023, December 29). 2-Aminoindane. In Wikipedia, The Free Encyclopedia. [Link]
Belokon, Y. N., Kochetkov, K. A., Churkina, T. D., Ikonnikov, N. S., Chesnokov, A. A., Larionov, O. V., & Harutyunyan, S. R. (2001). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. Tetrahedron: Asymmetry, 12(3), 481-487. [Link]
Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236. [Link]
Casale, J. F., & Hays, P. A. (2012). Characterization of the “Methylenedioxy-2-aminoindans”. DEA Office of Forensic Sciences. [Link]
Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 236(3), 989–999. [Link]
Wikipedia contributors. (2024, January 20). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]
Wolfe, J. P., & Stambuli, J. P. (2005). Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives. Journal of the American Chemical Society, 127(28), 9954–9955. [Link]
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. [Link]
Pinterova, N., Horsley, R. R., Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8. [Link]
Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. PubMed. [Link]
Sharma, M., Mangas-Sanchez, J., France, S. P., Aleku, G. A., & Grogan, G. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Catalysis, 1. [Link]
Organic Chemistry Division, Royal Society of Chemistry. (n.d.). Reductive Amination. WordPress. [Link]
Scalable synthesis methods for functionalized 2-indanones
Application Note: Scalable Synthesis Methods for Functionalized 2-Indanones Executive Summary 2-Indanone (2,3-dihydro-2H-inden-2-one) is a pharmacophore of immense value, serving as a rigid bicyclic scaffold in HIV prote...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis Methods for Functionalized 2-Indanones
Executive Summary
2-Indanone (2,3-dihydro-2H-inden-2-one) is a pharmacophore of immense value, serving as a rigid bicyclic scaffold in HIV protease inhibitors (e.g., Indinavir), diverse psychoactive agents, and advanced materials. Unlike its thermodynamic isomer 1-indanone, 2-indanone is kinetically unstable , prone to self-condensation, oxidation, and isomerization.
This guide addresses the "scalability gap" between academic microsynthesis and kilo-lab production. We present two validated methodologies:
The Oxidative Rearrangement Route (Cost-Effective): A modernized Prilezhaev-type oxidation using performic acid, optimized for safety via continuous flow concepts.
The De Novo Catalytic Route (High Precision): A transition-metal-catalyzed annulation for delicate, highly functionalized substrates.
Critical Challenges & Strategy
Challenge
Scientific Root Cause
Mitigation Strategy
Instability
The methylene protons at C1/C3 are doubly benzylic and adjacent to a carbonyl, making them highly acidic (). This drives rapid enolization and aldol-type polymerization.
Protocol: Isolate immediately via steam distillation or sublimation. Store at -20°C or convert in situ to downstream intermediates (e.g., reductive amination).
Isomerization
Thermodynamic drive to form the conjugated 1-indanone.
Control: Avoid strong bases. Use acid-catalyzed dehydration routes which kinetically favor the 2-isomer.
Safety (Scale)
Exothermic decomposition of peracids (e.g., performic acid) in batch reactors.
Engineering: Implement active cooling or continuous flow reactors to manage heat flux.
Core Protocol A: Oxidative Rearrangement of Indenes
Best for: Large-scale production of parent 2-indanone or robust alkyl/halo-derivatives.
This method utilizes the in situ generation of performic acid to epoxidize the indene double bond, followed by acid-catalyzed ring opening and dehydration.
Mechanism of Action
The reaction proceeds through a "masked" epoxide intermediate. The formate ester prevents immediate polymerization, allowing controlled hydrolysis to the ketone.
Figure 1: Mechanistic pathway from Indene to 2-Indanone via oxidative rearrangement.
Step-by-Step Protocol (Batch Scale: 1.0 mol)
Reagents:
Indene (Technical grade, 90%+): 116 g (1.0 mol)
Formic Acid (88%): 800 mL
Hydrogen Peroxide (30% aq): 140 mL (1.37 mol)[1][2]
Peracid Formation (Exotherm Control): In a 2L 3-neck flask equipped with a mechanical stirrer and internal thermometer, charge 700 mL Formic Acid and the H2O2.
Addition: Maintain temperature at 35–40°C (Critical). Add Indene dropwise over 2 hours.[1][2][3] Note: The reaction is biphasic; vigorous stirring is required.
Digestion: Stir at room temperature for 7 hours. The solution will turn deep yellow/brown.
Concentration: Strip excess formic acid under reduced pressure (maintain bath <60°C to prevent decomposition). Result: Crude monoformate (red-brown oil/solid).
Hydrolysis & Distillation (The Purification Step):
Prepare 2L of 7% H2SO4 in a 5L flask set up for steam distillation.
Scalability Insight (Continuous Flow):
For multi-kilo scales, replace the batch addition (Step 2) with a Continuous Stirred Tank Reactor (CSTR) cascade or a tubular reactor with static mixers.
Flow Rate: Adjust to maintain residence time of 2 hours.
Heat Transfer: Flow reactors provide surface-area-to-volume ratios 100x higher than batch flasks, eliminating thermal runaway risks associated with peracids.
Best for: Functionalized indanones (e.g., methoxy-, nitro-, ester-substituted) where the indene precursor is unavailable or the substituents are acid-sensitive.
This "De Novo" approach builds the ring system, avoiding the harsh oxidative conditions of Method A.
Workflow: Rhodium-Catalyzed Hydroacylation
This method couples 2-vinylbenzaldehyde derivatives to form the indanone core directly.[4]
Transition-Metal Catalysis (Rh-Hydroacylation): Phan, D. H. T.; Kou, K. G. M.; Dong, V. M. "Enantioselective Desymmetrization of Cyclopropenes by Hydroacylation". J. Am. Chem. Soc.[5]2010 , 132, 16354.
Green Chemistry Approach (Metal-Free): "A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation".[4] Green Chem.2021 , 23, 123-128.
Continuous Flow Oxidation Safety: Kappe, C. O., et al. "Continuous Flow Organic Synthesis: A Tool for the Modern Chemist". Chem. Soc. Rev.2011 , 40, 4603.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SYN-5CN-IND-001
Topic: Yield Optimization & Troubleshooting for 5-Cyano-2-Indanone
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Open / Resolution Provided
Executive Summary
The synthesis of 5-cyano-2-indanone (CAS: 135354-02-8) presents a unique set of challenges compared to the parent 2-indanone.[1] While the electron-withdrawing nitrile group facilitates the initial anion formation, it paradoxically destabilizes the final product by increasing the acidity of the
-methylene protons, making the molecule highly susceptible to self-aldol polymerization (tar formation).
This guide bypasses standard textbook descriptions to focus on the Dieckmann Condensation route (via o-phenylenediacetic acid derivatives), which offers the highest regiocontrol and scalability compared to the oxidation of 5-cyanoindene.
Module 1: The Synthetic Pathway & Critical Control Points
The Validated Route: Dieckmann Cyclization
We recommend the cyclization of dimethyl 4-cyanobenzene-1,2-diacetate followed by hydrolysis and decarboxylation. This route avoids the isomeric mixtures often seen in Friedel-Crafts cyclizations.
Visualizing the Workflow
The following diagram outlines the critical path and the failure modes at each stage.
Caption: Figure 1. Optimized synthetic workflow for 5-cyano-2-indanone, highlighting critical failure modes (Red) versus the validated path (Green).
Module 2: Troubleshooting Guide (Q&A Format)
Phase 1: Cyclization (The Dieckmann Step)
Q1: My reaction mixture turns into a black tar immediately upon adding base. What is happening?A: This is the classic signature of intermolecular polymerization . The 5-cyano group makes the benzylic protons highly acidic. If the local concentration of the enolate is too high, it attacks another molecule of starting material (intermolecular Claisen) rather than the internal ester (intramolecular Dieckmann).
The Fix: Use High Dilution Conditions .
Do not dump the starting material into the base.
Dissolve the diester in a large volume of solvent (THF or Toluene).
Add this solution dropwise over 2–4 hours to a suspension of NaH (or NaOMe) in refluxing solvent.
Target a final concentration of <0.05 M .
Q2: Which base should I use? NaH vs. NaOMe?A: For the cyano-substituted substrate, NaH (Sodium Hydride) in THF is superior.
Reasoning: Alkoxide bases (NaOMe) generate methanol as a byproduct. Methanol is nucleophilic and can attack the nitrile group (forming imidates) or cause transesterification issues. NaH generates only H₂ gas, which is irreversible and clean.
Phase 2: Decarboxylation (The Yield Killer)
Q3: I isolate the
-keto ester intermediate successfully, but the yield drops during decarboxylation. Why?A: You are likely using conditions that are too harsh (e.g., refluxing HCl). The 2-indanone core is thermally unstable.[2]
The Fix: Use "Soft" Acidic Hydrolysis .
Dissolve the ester in a mixture of Acetic Acid (AcOH) and water (4:1) with a catalytic amount of H₂SO₄.
Heat only to 60–70°C, not reflux. Monitor CO₂ evolution.
Once gas evolution stops, cool immediately. Prolonged heating promotes self-condensation.
Phase 3: Purification (The "Secret" Weapon)
Q4: My product decomposes on the silica column. How do I purify it?A:Stop using silica gel. 2-Indanones are sensitive to the slightly acidic/active nature of silica, which catalyzes polymerization.
The Protocol (Bisulfite Adduct):
Dissolve crude oil in minimal Ethanol/EtOAc.
Add saturated aqueous Sodium Bisulfite (NaHSO₃) .
Shake vigorously.[3] The 2-indanone forms a solid, water-soluble bisulfite adduct.
Wash the organic layer (which contains impurities) and discard it.
Take the aqueous phase (or filtered solid adduct) and treat with mild base (NaHCO₃ or dilute NaOH) to regenerate the ketone.
Extract with ether/DCM.
Module 3: Quantitative Optimization Data
The following table summarizes optimization runs comparing different cyclization parameters.
Parameter
Condition A (Standard)
Condition B (Optimized)
Impact on Yield
Concentration
0.5 M (Batch addition)
0.05 M (Slow addition)
+35% (Reduces oligomers)
Base
NaOMe / MeOH
NaH / THF
+15% (Prevents side reactions)
Decarboxylation
6N HCl, Reflux (100°C)
AcOH/H₂O, 70°C
+20% (Preserves product)
Purification
Silica Chromatography
Bisulfite Extraction
+10-15% (Avoids degradation)
Module 4: Detailed Experimental Protocol
Target: 5-Cyano-2-Indanone (10 mmol scale)
Cyclization:
To a flame-dried flask under Ar, add NaH (60% dispersion, 22 mmol) and wash with dry hexanes to remove oil. Suspend in dry THF (50 mL) . Bring to reflux.[4]
Take the combined organic layers (containing crude product) and shake with saturated NaHSO₃ (50 mL) for 10 minutes.
Separate layers.[3][4][6] Note: If a solid precipitate forms at the interface, this is your product adduct. Filter it.
Wash the aqueous layer (or solid) with ether to remove non-ketone impurities.
Basify the aqueous phase/solid with 10% NaOH (to pH 10) and immediately extract with DCM.
Dry (MgSO₄) and concentrate at <30°C .
References
Organic Syntheses, Coll.[1][7] Vol. 5, p.647 (1973). Preparation of 2-Indanone via oxidation of Indene. (Provides the foundational chemistry for 2-indanone instability and handling).
BenchChem Technical Support.Aldehyde/Ketone Purification via Bisulfite Adducts. (Standard protocol for purifying unstable ketones).
Kjell, D. P., et al. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[8] J. Org.[8][9][10] Chem., 64, 5722-5724.[8] (Advanced regeneration techniques if aqueous NaOH fails).
Google Patents: CN108329197A.Preparation method of indanone compounds. (Describes the Dieckmann condensation/decarboxylation sequence for substituted indanones).
Disclaimer: This guide is for research purposes only. 5-cyano-2-indanone is a potent chemical intermediate. Always review the SDS and perform a risk assessment before scaling up.
Preventing polymerization of 2-indanone derivatives during storage
Technical Support Center: Stability & Handling of 2-Indanone Derivatives Ticket ID: #IND-2024-STAB Subject: Prevention of polymerization and restoration of degraded 2-indanone reagents Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Handling of 2-Indanone Derivatives
Ticket ID: #IND-2024-STAB
Subject: Prevention of polymerization and restoration of degraded 2-indanone reagents
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely accessing this guide because your 2-indanone derivative, previously a white crystalline solid, has turned into a yellow/brown oil or sticky solid. This is a known failure mode caused by aldol-type self-condensation , driven by the unique acidity of the
-protons in the 2-indanone scaffold.
This guide provides the mechanistic root cause, a strict storage protocol to prevent recurrence, and a "rescue" workflow to purify degraded material.
Part 1: The Root Cause (Mechanism of Failure)
Unlike 1-indanone, 2-indanone is thermodynamically prone to enolization because the carbonyl group is flanked by two activated methylene groups (C1 and C3).
The Degradation Pathway:
Enolization: Trace acidity, basicity, or even polar surfaces (glassware) can catalyze the formation of the enol tautomer.
Nucleophilic Attack: The enol acts as a nucleophile, attacking the carbonyl of a keto-form monomer.[1][2]
Aldol Condensation: This forms a dimer. Subsequent dehydration creates a conjugated system.[1][3]
Oligomerization: The conjugated dimer remains reactive, leading to trimers and higher-order polymers (the "brown tar").
Visualizing the Failure Mode:
Caption: Figure 1. The cascade from stable monomer to polymerized tar via enol-mediated aldol condensation.
Part 2: Storage Protocol (Prevention)
To maintain purity >98% over 6+ months, you must inhibit the thermodynamic drive toward enolization.
The "Golden Rules" of Storage
Parameter
Specification
Scientific Rationale
Temperature
-20°C (Long-term)2-8°C (Active use)
Lowers kinetic energy, significantly reducing the rate of enolization (Arrhenius equation).
Atmosphere
Argon or Nitrogen
Exclusion of oxygen prevents peroxide formation; exclusion of moisture prevents hydrolysis/acid catalysis.
Container
Amber Glass
Blocks UV light, which can photo-excite the carbonyl and accelerate radical degradation pathways.
Physical State
Crystalline Solid
Never store as a solution. In solution, molecular mobility is high, facilitating the bimolecular collisions required for polymerization.
Pro-Tip: If you frequently use the reagent, aliquot it into single-use vials under Argon. Repeated freeze-thaw cycles introduce moisture condensation, which accelerates degradation.
Part 3: The "Rescue" Workflow (Purification)
If your sample has already degraded (yellow/brown), do not discard it. 2-Indanone can be chemically separated from its polymers using the Sodium Bisulfite Adduct Method .
Why this works: The monomeric ketone forms a water-soluble bisulfite adduct. The greasy polymers/dimers do not; they remain in the organic phase. We wash away the trash and then regenerate the pure monomer.
Washing: Wash the solid cake with diethyl ether or DCM to remove surface oils.
Regeneration: Transfer the solid to a beaker. Add water and DCM. Slowly add 10%
(or saturated ) while stirring until the solid dissolves and gas evolution stops.
Chemistry: The base reverses the equilibrium, releasing free 2-indanone into the DCM layer.
Isolation: Separate the organic layer, dry over
, and evaporate the solvent.
Result: White crystalline 2-indanone.
Visualizing the Rescue Workflow:
Caption: Figure 2. Chemical purification workflow utilizing the reversible bisulfite adduct.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I purify by recrystallization instead of the bisulfite method?A: Yes, but with caveats. Recrystallization from ethanol or hexane/EtOAc is effective if the degradation is minor (light yellow). However, if the sample is "tarry," the polymers often act as a solvent, preventing the monomer from crystallizing. The bisulfite method is superior for heavily degraded samples.
Q: Why is 2-indanone less stable than 1-indanone?A: It is a matter of conjugation and enolization potential. 1-Indanone forms an enol that is conjugated with the benzene ring, but 2-indanone has two
-positions capable of enolization. Furthermore, the self-condensation product of 2-indanone leads to extended conjugation more rapidly than 1-indanone.
Q: I see a melting point depression. Is my sample usable?A: Pure 2-indanone melts at 57–58°C . If your sample melts below 54°C or has a wide range (e.g., 48–55°C), it contains significant oligomers. Purification is required before use in sensitive catalytic reactions.
References
Organic Syntheses , Coll.[4][7][8] Vol. 5, p.647 (1973); Vol. 41, p.53 (1961). Preparation of 2-Indanone. (Describes the instability of the dry state vs. aqueous storage).
Sigma-Aldrich (Merck) . Product Specification & Safety Data Sheet: 2-Indanone. (Defines storage temperature of 2-8°C and sensitivity to oxidation).
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
House, H. O.Modern Synthetic Reactions. 2nd Ed. W. A. Benjamin, 1972.
Technical Support Center: Temperature Optimization for 5-Substituted Indanone Functionalization
Ticket ID: IND-5-OPT-2024 Status: Open Knowledge Base Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Welcome to the Technical Support Center. You are likely accessing this...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: IND-5-OPT-2024
Status: Open Knowledge Base
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing yield loss, regioisomeric mixtures, or "tarring" during the functionalization of 5-substituted-1-indanones.
The 5-position of the indanone core is electronically unique; it is para to the carbonyl group. This creates a "push-pull" electronic environment where temperature fluctuations drastically alter the competition between Kinetic Control (regioselectivity) and Thermodynamic Control (conversion/reversibility).
This guide addresses three critical workflows:
Formation: Cyclization to form the indanone core (e.g., Donepezil intermediates).
Coupling: Palladium-catalyzed modification of 5-haloindanones.
Substitution: Electrophilic aromatic substitution (EAS) on the 5-substituted ring.
Module 1: Cyclization & Core Formation
Context: Synthesis of 5,6-dimethoxy-1-indanone (Key intermediate for Donepezil).[1]
User Issue: "My reaction mixture turns black/tarry and I see demethylated impurities."
Diagnosis:
You are likely running the intramolecular Friedel-Crafts cyclization (using P2O5/MsOH or H2SO4) at a temperature that is too high during the initiation phase. High temperatures promote the cleavage of methoxy ethers (demethylation) to form phenols, which then oxidize to quinones and polymerize (tar).
Troubleshooting Protocol:
Parameter
Recommended Setting
Technical Rationale
Initiation Temp
0°C to 5°C
Controls the highly exothermic formation of the acylium ion intermediate.
Ramp Rate
5°C / 10 mins
Prevents thermal runaway. Spontaneous warming to RT is often sufficient.
Final Soak
55°C - 60°C
Required to overcome the energy barrier for ring closure, but never exceed 65°C .
The "Self-Validating" Check:
TLC/HPLC Marker: Monitor for the appearance of 6-hydroxy-5-methoxy-1-indanone .
Validation: If this peak exceeds 0.5% area integration, your "Final Soak" temperature is too high or the acid concentration is too aggressive [1].
Module 2: Palladium-Catalyzed Cross-Coupling
Context: Suzuki-Miyaura coupling of 5-bromo-1-indanone to form 5-arylindanones.
User Issue: "The catalyst dies before conversion is complete (Stalled Reaction)."
Diagnosis:
Indanones are electron-deficient at the 5-position (due to the carbonyl). Oxidative addition is generally fast, but the catalytic cycle often stalls during transmetallation if the temperature is insufficient to solubilize the boronic acid/base complex, or too high leading to Pd-black precipitation.
Troubleshooting Protocol:
Q: Should I use reflux conditions?A: Not immediately. Standard reflux (e.g., Toluene/Water at 100°C) often decomposes the active Pd(0) species if the substrate is sterically hindered.
Optimized Workflow:
Pre-activation (40°C): Stir Catalyst + Ligand + Substrate for 15 mins. This ensures ligation of the Pd source before the reaction stresses begin.
Reaction Phase (80°C): This is the "Sweet Spot." It provides enough energy for the turnover limiting step (transmetallation) without rapidly agglomerating the nanoparticles [2].
Solvent Choice: Switch from Toluene (bp 110°C) to 1,4-Dioxane (bp 101°C) . Dioxane coordinates weakly to Pd, stabilizing the catalytic species at higher temperatures better than non-polar toluene.
Visualizing the Failure Mode:
If your reaction turns from orange/red to clear with black precipitate within 1 hour, you have suffered Thermal Catalyst Death . Reduce temp by 10°C and increase ligand loading.
Context: Nitration or Bromination of a pre-existing 5-substituted indanone.
User Issue: "I am getting a mixture of 4- and 6-substituted isomers."
Diagnosis:
The 5-substituent (e.g., -OMe, -Me) directs ortho (to positions 4 and 6).
Position 6: Less sterically hindered, but electronically less activated by the alkyl ring fusion.
Position 4: Sterically crowded (peri-interaction with the carbonyl oxygen), but often electronically favored.
The Temperature Switch:
Low Temp (-10°C to 0°C): Favors Kinetic Control . The electrophile attacks the most accessible position (Position 6).
High Temp (>40°C): Favors Thermodynamic Control . If the reaction is reversible (like sulfonation) or if the transition states are close in energy, higher heat allows the system to find the most stable product (often Position 4 due to electronic stabilization from the fused ring system, despite sterics).
Decision Matrix (DOT Visualization):
Caption: Figure 1. Temperature-dependent regioselectivity flow for Electrophilic Aromatic Substitution on 5-substituted indanones.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Microwave irradiation for 5-bromoindanone coupling?A: Yes, but with a warning. Microwave heating is instantaneous. If you use Pd(PPh3)4, the phosphine ligands can oxidize rapidly before the catalytic cycle starts. Recommendation: Use a precatalyst like Pd(dppf)Cl2 which is more thermally robust, and cap the temperature at 110°C [3].
Q: My 5,6-dimethoxy-1-indanone product has a low melting point. Why?A: You likely have the "isomer impurity" (6,7-dimethoxy isomer) or the demethylated phenol. This usually happens if the cyclization temperature spiked >70°C. Check the H-NMR: The aromatic protons of the 5,6-isomer appear as two singlets. The impurities often show doublets (ortho-coupling) [4].
Q: How do I remove the 'tar' from the reactor?A: If you overheated a P2O5 reaction, the residue is carbonized. Do not use standard organic solvents.[2] Soak with warm 10% NaOH (60°C) for 2 hours to hydrolyze the phenolic polymers, then scrub.
References
Vertex AI Search Result 1.1 : Process for Preparation of 5,6-Dimethoxy-1-Indanone. Quick Company / Patent Literature. 1[3]
Vertex AI Search Result 1.8 : Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. ResearchGate. 4[3]
Vertex AI Search Result 1.14 : An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC).[2] 2[3]
Vertex AI Search Result 1.2 : Catalytic Intramolecular Friedel-Crafts Reaction... Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. 5
Technical Support Center: Catalyst Removal in 5-Cyano-2-Indanone Synthesis
Prepared by the Senior Application Scientist Team Welcome to the technical support center for the purification of 5-cyano-2-indanone. This guide is designed for researchers, chemists, and process development professional...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 5-cyano-2-indanone. This guide is designed for researchers, chemists, and process development professionals who utilize metal-catalyzed reactions to synthesize this critical pharmaceutical intermediate. The presence of residual metal catalysts, even at trace levels, can compromise the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve the stringent purity levels required by regulatory bodies.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of metal catalysts from 5-cyano-2-indanone preparations a critical issue?
A1: Residual metals from catalysts (e.g., palladium, copper, nickel) offer no therapeutic benefit and can pose significant health risks to patients.[1][2] Regulatory agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established strict limits on the presence of these elemental impurities in drug substances.[2][3] Failure to meet these limits can result in batch rejection, regulatory action, and delays in drug development. Furthermore, residual metals can act as catalysts in degradation pathways, affecting the stability and shelf-life of the API.
Q2: What are the most common metal catalysts used in synthetic routes leading to 5-cyano-2-indanone that require removal?
A2: The synthesis of 5-cyano-2-indanone and its precursors often involves cross-coupling reactions or hydrogenations. The most common catalysts encountered are:
Palladium (Pd): Widely used in reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings to form key C-C or C-N bonds.[4][5][6]
Copper (Cu): Often used in cyanation reactions (e.g., Rosenmund-von Braun reaction) or as a co-catalyst in palladium-catalyzed processes. Its removal can be challenging due to the formation of stable complexes.[7][8]
Nickel (Ni): A cost-effective alternative to palladium for some cross-coupling reactions and is also used in the form of Raney Nickel for hydrogenations.[9][10][11]
Q3: What are the acceptable limits for these metal residues in a final API?
A3: The acceptable limits are defined by the Permitted Daily Exposure (PDE) as established in the ICH Q3D guideline on elemental impurities.[2][12] These limits are dependent on the route of administration (oral, parenteral, inhalation). The concentration limit in the API (in ppm) is calculated based on the PDE and the maximum daily dose of the drug.
Metal Catalyst
Class
Oral PDE (µ g/day )
Parenteral PDE (µ g/day )
Concentration Limit (ppm) for a 10g/day drug*
Palladium (Pd)
2B
100
10
10
Nickel (Ni)
2B
200
20
20
Copper (Cu)
3
3000
300
300
Platinum (Pt)
2B
100
10
10
Rhodium (Rh)
2B
100
10
10
Ruthenium (Ru)
2B
100
10
10
Iridium (Ir)
2B
100
10
10
Osmium (Os)
1
Not established
Not established
Avoid Use
This is a simplified calculation based on Option 1 of the ICH Q3D guideline, assuming a maximum daily dose of 10 grams. Specific limits must be calculated for each drug product.[2]
Q4: What are the primary strategies for removing metal catalysts?
A4: The main strategies can be broadly categorized into four groups:
Crystallization: Often the most effective and economical method for purifying solids at scale. The goal is to have the desired compound crystallize out of a solution, leaving the metal impurities behind in the mother liquor.[13][14]
Adsorption (Scavenging): Involves using solid-supported materials (scavengers) with high affinity for the target metal. The reaction mixture is treated with the scavenger, which binds the metal, and is then easily removed by filtration.[4][5][15] Common scavengers include functionalized silica, activated carbon, and resins.[4][16]
Extraction: A liquid-liquid extraction using an aqueous solution containing a chelating agent (e.g., EDTA, ammonia) can be used to form water-soluble metal complexes that are partitioned into the aqueous phase.[7][17][18]
Chromatography: Passing the crude product through a column of silica gel or alumina can separate the desired compound from metal residues, although this is often less practical and more costly at a large scale.[17][19]
Q5: How do I select the most appropriate metal removal method for my 5-cyano-2-indanone synthesis?
A5: The choice is highly dependent on the specific catalyst used, the nature of the product, the solvent system, and the scale of the reaction.[20] A decision-making workflow is presented below to guide your selection process. Generally, a combination of methods, such as an aqueous wash followed by crystallization or scavenging, provides the most robust purification.[17]
Purification Method Selection Workflow
Caption: Decision workflow for selecting a metal removal strategy.
Troubleshooting Guide
Problem 1: After my initial purification (e.g., filtration of Pd/C and crystallization), I still detect high levels of palladium (>10 ppm) in my 5-cyano-2-indanone.
Possible Cause A: Leaching of Palladium from Heterogeneous Catalyst. Palladium on carbon (Pd/C) can sometimes leach soluble palladium species into the reaction mixture, which are not removed by simple filtration.
Suggested Solution A (Scavenging): This is the ideal scenario for using a metal scavenger. After filtering the heterogeneous catalyst, treat the filtrate with a scavenger designed for palladium, such as a thiol-functionalized silica gel (e.g., SiliaMetS® Thiol) or a polymer-supported scavenger (e.g., MP-TMT).[5][20][21] These scavengers work by chemisorption, forming strong covalent bonds with the dissolved palladium, which can then be removed by a second filtration.[20]
Possible Cause B: Inefficient Crystallization. The chosen solvent system may not provide sufficient differentiation between the solubility of your product and the metal impurities. In some cases, the metal can even co-crystallize with the product.[22]
Suggested Solution B (Optimize Crystallization):
Solvent Screening: Experiment with different solvent/anti-solvent systems. The goal is to find a system where 5-cyano-2-indanone has high solubility at elevated temperatures but low solubility at room temperature, while the metal impurities remain in the mother liquor.[13]
Additive-Assisted Crystallization: Add a small amount of a chelating ligand, such as N-acetylcysteine or thiourea, to the crystallization mixture. These additives can form stable, soluble complexes with palladium, preventing it from co-crystallizing with your product.[4]
Problem 2: My final product has a persistent off-color (e.g., gray, black, green, or orange tinge).
Possible Cause: The color is a strong indicator of residual metal contamination.[17][23] Palladium(0) can appear as black or gray, while oxidized palladium(II) species can be orange or brown. Copper salts are often blue or green.[17]
Suggested Solution (Combined Approach):
Aqueous Wash: First, perform a liquid-liquid extraction. Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, DCM) and wash it with an aqueous solution of a chelating agent. For palladium, a wash with a 5-10% aqueous solution of sodium thioglycolate or N-acetylcysteine can be effective. For copper, a wash with aqueous EDTA or dilute ammonium hydroxide is recommended.[7][17] The chelating agent will complex with the metal ions, pulling them into the aqueous layer.
Activated Carbon Treatment: After the aqueous wash, treat the organic solution with activated carbon. Activated carbon has a high surface area and can adsorb a wide range of metal species and colored organic impurities.[4][16] Use about 5-10% w/w of carbon relative to your product, stir for 1-2 hours, and then filter through a pad of Celite to remove the carbon.
Final Polish: Follow this treatment with a final crystallization to ensure high purity.
Troubleshooting Logic for Metal Removal
Caption: A logical flow for troubleshooting common purification issues.
Problem 3: I am experiencing significant product loss during purification.
Possible Cause A (Loss during Extraction): 5-cyano-2-indanone possesses some polarity due to the ketone and nitrile functional groups. It may have partial solubility in the aqueous phase, leading to losses during liquid-liquid extraction.
Suggested Solution A: During the aqueous wash, use brine (a saturated solution of sodium chloride) for the final wash. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and driving more of it into the organic layer (the "salting-out" effect).[17][23]
Possible Cause B (Adsorption onto Purification Media): Your product may be adsorbing irreversibly to solid media like activated carbon, silica gel, or certain scavenger resins.
Suggested Solution B:
Reduce Amount: Minimize the amount of the adsorbent used. Perform a small-scale experiment to determine the minimum effective quantity.
Pre-treatment: Before using a scavenger, try an aqueous wash with a chelating agent to remove the bulk of the metal. This reduces the load on the scavenger, allowing you to use less of it.[17]
Alternative Media: If using silica gel for chromatography, consider switching to a less acidic stationary phase like alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent, which can prevent the polar product from binding too strongly.
Detailed Experimental Protocols
Protocol 1: Metal Scavenging using Thiol-Based Silica Resin (for Palladium Removal)
This protocol describes the removal of residual soluble palladium from a solution of 5-cyano-2-indanone in an organic solvent.
Preparation: After the initial reaction workup and filtration of any heterogeneous catalyst, dissolve the crude 5-cyano-2-indanone in a suitable solvent (e.g., Toluene, Ethyl Acetate, Acetonitrile) to a concentration of 50-100 mg/mL.
Scavenger Addition: Add 3-5 equivalents (relative to the initial ppm of Pd) of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, QuadraSil® MP). The high number of equivalents ensures efficient and rapid scavenging.[5]
Incubation: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-4 hours. The optimal time and temperature should be determined by monitoring the palladium content over time.[4]
Filtration: Filter the mixture through a sintered glass funnel or a pad of Celite® to completely remove the scavenger resin.
Rinsing: Wash the filtered scavenger resin with a small amount of the clean solvent to recover any adsorbed product.
Analysis and Concentration: Combine the filtrate and the washings. Take a small aliquot for analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm the palladium level is below the target limit (<5 ppm).[4] Concentrate the remaining solution under reduced pressure to obtain the purified 5-cyano-2-indanone.
Protocol 2: Optimized Crystallization for Metal Removal
This protocol is a general guideline for purifying 5-cyano-2-indanone while leaving metal impurities in the liquid phase.
Solvent Selection: Choose a solvent in which 5-cyano-2-indanone is readily soluble at high temperature but poorly soluble at low temperature. Isopropanol, ethanol, or acetone/heptane mixtures are good starting points.[13]
Dissolution: In a clean flask, add the crude 5-cyano-2-indanone and the minimum amount of the chosen hot solvent required for complete dissolution.
Hot Filtration (Optional but Recommended): If any insoluble particulate matter is present, perform a hot filtration to remove it.
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[] Rapid cooling can trap impurities.
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize product precipitation.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove the impurity-rich mother liquor from the crystal surfaces.
Drying: Dry the purified crystals under vacuum to a constant weight. Analyze a sample for purity and residual metal content.
Protocol 3: Aqueous Wash with a Chelating Agent (for Copper Removal)
This protocol is effective for removing copper salts that are often used in cyanation reactions.
Dissolution: Dissolve the crude product containing copper residue in an organic solvent that is immiscible with water, such as Dichloromethane (DCM) or Ethyl Acetate.
First Wash (Chelation): Transfer the organic solution to a separatory funnel. Add an equal volume of a 10% aqueous ammonium hydroxide solution or a 0.5 M EDTA solution. Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate. The aqueous layer will often turn blue as the copper-amine complex forms.[7]
Separation: Drain the aqueous layer.
Repeat Wash: Repeat the wash with a fresh portion of the chelating solution. Continue until the aqueous layer is colorless.[7]
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water and chelating agent.[17]
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the product.
References
Palladium Detection for API Purific
Crystallization of APIs: Methods and Challenges. BOC Sciences.
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
Technical Support Center: Removal of Residual Copper Catalyst
Picking the best purification method for your API can be a tricky challenge. Tayana.
Pharmaceutical Crystalliz
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
How to Remove Palladium in three easy steps. Biotage. (2023).
Crystallization Method Development and Optimiz
API Purific
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
Is there another way to get rid of the remnants of the copper catalyst?
Guideline on the specification limits for residues of metal catalysts. European Medicines Agency (EMA). (2007).
Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.
Nickel recovery from spent Raneynickel catalyst through dilute sulfuric acid leaching and soda ash precipit
Palladium catalyst recovery using scavenger resin. SpinChem.
Process for removing copper (I) compounds from a reaction mixture, and application of the process.
How to set Specifications for Genotoxic, Metallic Impurities and Residual Solvents in APIs? European Compliance Academy. (2012).
Liquid–liquid extraction. Wikipedia.
platinum group metals adsorp removal.
Impurities in APIs and Their Effects on Products. Contract Pharma. (2024).
Use of ICHQ3D Guideline in the Assessment of APIMFs Submitted in Support of an FPP or Prequalified API.
Purification strategies to remove catalyst residues
Palladium-Catalyzed Synthesis of Indanone via C-H Annulation Reaction of Aldehydes with Norbornenes. PubMed. (2024).
Procuring Pharmaceutical Intermediates: The Role of Nickel C
Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
Can we do column chromatography for the purification of metal complexs ?
Spectroscopic Fingerprinting of Indanone Derivatives: A Comparative Guide to Nitrile and Ketone Signatures
Executive Summary In drug discovery, the indanone scaffold (specifically 1-indanone) serves as a critical pharmacophore for acetylcholinesterase inhibitors (e.g., Donepezil) and various anticancer agents. The simultaneou...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug discovery, the indanone scaffold (specifically 1-indanone) serves as a critical pharmacophore for acetylcholinesterase inhibitors (e.g., Donepezil) and various anticancer agents. The simultaneous presence of ketone (C=O) and nitrile (C≡N) functionalities in these derivatives presents a unique spectroscopic challenge.
This guide provides a definitive technical comparison of the Infrared (IR) spectral signatures of nitrile-substituted indanones. Unlike standard aliphatic ketones, indanones exhibit a "spectral tug-of-war" between ring strain (which increases wavenumber) and aromatic conjugation (which decreases wavenumber). Understanding this interplay is essential for validating synthetic pathways, particularly when monitoring the cyclization of open-chain nitrile precursors.
Part 1: The Indanone Structural Context (Mechanistic Insight)
To accurately interpret the spectrum of a cyano-indanone derivative, one must first deconstruct the opposing electronic and geometric forces acting on the carbonyl group.
The "Tug-of-War" Effect
The carbonyl peak position (
) is determined by the force constant of the double bond. In 1-indanone, two dominant effects compete:
Ring Strain (Blue Shift
): 1-Indanone contains a fused 5-membered ring. The internal bond angle is compressed (<120°), forcing more p-character into the C-C bonds and more s-character into the C=O sigma bond.[1][2] This strengthens the C=O bond, shifting the absorption to a higher wavenumber (closer to cyclopentanone, ~1745 cm⁻¹).
Conjugation (Red Shift
): The carbonyl at position 1 is directly conjugated to the benzene ring. This delocalization reduces the double-bond character of the carbonyl, shifting absorption to a lower wavenumber (closer to acetophenone, ~1685 cm⁻¹).
The Result: The net effect typically places 1-indanone carbonyls in the 1700–1725 cm⁻¹ range—distinctly higher than open-chain aryl ketones but lower than non-conjugated cyclic ketones.
Visualization: The Spectral Logic Flow
The following diagram illustrates the decision logic for assigning peaks in these complex systems.
Figure 1: Diagnostic logic flow for differentiating indanone derivatives from precursors and isomers based on IR shifts.
Part 2: Comparative Spectral Analysis
The following data consolidates experimental ranges for indanone derivatives against their closest structural analogs. Use this table to benchmark your crude reaction mixtures.
Table 1: Carbonyl (C=O) and Nitrile (C≡N) Benchmarks
Compound Class
Structure Type
(cm⁻¹)
(cm⁻¹)
Mechanistic Note
1-Indanone
Fused 5-ring, Conjugated
1700 – 1725
N/A
Strain elevates ; Conjugation lowers .[3] Net result is intermediate.
2-Indanone
Fused 5-ring, Non-Conjugated
1740 – 1755
N/A
Dominated by ring strain. Behaves like cyclopentanone.
Acetophenone
Open Chain, Conjugated
1680 – 1690
N/A
Reference for "Conjugation Only" effect.
Benzonitrile
Aromatic Nitrile
N/A
2220 – 2235
Conjugation to ring lowers force constant relative to alkyl nitriles.
Cyano-1-Indanone
Target Hybrid
1705 – 1730
2225 – 2240
EWG (Nitrile) on the ring may slightly raise via induction.
Alkyl Nitrile
Non-conjugated
N/A
2240 – 2260
Reference for non-conjugated nitrile (e.g., if nitrile is on C2 alkyl chain).
Critical Analysis of Substituent Effects
When a nitrile group is added to the indanone scaffold, its position dictates the shift:
Nitrile on the Benzene Ring (e.g., 5-cyano-1-indanone): The nitrile acts as an electron-withdrawing group (EWG). While it is conjugated to the ring, it withdraws electron density, slightly reducing the "single bond character" resonance contribution of the carbonyl. This often causes a small blue shift (increase) in the carbonyl frequency (e.g., moving from 1715 to 1720+ cm⁻¹) compared to unsubstituted indanone.
Nitrile on the Alpha Carbon (C2): If the nitrile is at the C2 position, it is non-conjugated (alkyl-like, ~2250 cm⁻¹) but exerts a strong inductive effect on the carbonyl, potentially raising
further.
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducible data that can distinguish these subtle shifts (e.g., 1715 vs 1690 cm⁻¹), the following protocol minimizes solvent artifacts and resolution errors.
Method: High-Resolution ATR-FTIR
Instrument: FTIR Spectrometer with DTGS or MCT detector.
Accessory: Diamond or Germanium ATR (Attenuated Total Reflectance) crystal.
Resolution: Set to 2 cm⁻¹ (Standard 4 cm⁻¹ is often insufficient to resolve Fermi resonance shoulders or closely spaced aromatic overtones).
Step-by-Step Workflow
Background Acquisition:
Clean crystal with isopropanol. Ensure total dryness.
Collect background (32 scans air). Validation: Baseline must be flat; CO₂ doublet at 2350 cm⁻¹ should be minimized.
Sample Preparation (Solid/Powder):
Place <5 mg of indanone derivative on the crystal.
The Pressure Test: Apply pressure using the anvil. Monitor the live preview. Stop increasing pressure when the strongest peak (usually C=O) reaches 0.6 - 0.8 Absorbance units .
Why? Over-pressure can deform crystal lattice in soft crystals; under-pressure yields noisy data.
Acquisition:
Scans: 64 (for high signal-to-noise ratio).
Range: 4000 – 600 cm⁻¹.
Data Processing:
Apply ATR Correction (essential because penetration depth varies with wavelength).
Baseline correct only if significant drift is observed.
Workflow Visualization
Figure 2: Standardized workflow for acquiring high-fidelity IR spectra of solid indanone derivatives.
Part 4: Troubleshooting & Artifacts
1. The "Ghost Town" Interference (2000–2300 cm⁻¹)
The nitrile peak (~2225 cm⁻¹) sits in a region usually void of peaks, making it diagnostic. However, beware of:
Atmospheric CO₂: A strong doublet at ~2350 cm⁻¹. If your background is poor, this can overshadow a weak nitrile peak.
Diazonium Salts: If synthesizing via diazonium intermediates, the
stretch appears near 2260–2300 cm⁻¹, potentially mimicking a nitrile.
2. Fermi Resonance
While less common in indanones than in acid chlorides, an overtone of the C-H bending vibration can sometimes couple with the C=O fundamental, causing the carbonyl peak to split into a doublet. If you see two peaks near 1715 cm⁻¹, do not assume a mixture of products immediately; check if the solvent or crystal packing is causing resonance.
3. Hydrogen Bonding
If your derivative contains an -OH or -NH group (e.g., an oxime intermediate), hydrogen bonding will broaden the carbonyl peak and shift it to a lower wavenumber. Always dry samples thoroughly to remove water, which confuses the 1640 cm⁻¹ region.
References
NIST Chemistry WebBook. Infrared Spectrum of Acetophenone. National Institute of Standards and Technology.[4] Available at: [Link]
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Nitriles and Carbonyls). Available at: [Link][1][2][4][5][6][7][8][9][10][11]
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (2019).[5] Discusses the conjugation shift of aromatic nitriles. Available at: [Link]
ResearchGate. Ring Strain and C=O Stretching Frequency. (Discussion on the mechanics of 5-membered ring ketones). Available at: [Link]
Differentiating Isomers of C10H7NO: A Comparative Guide to Mass Spectrometry Fragmentation Patterns
In the landscape of analytical chemistry, particularly within drug development and metabolomics, the unambiguous identification of isomers is a critical challenge. Compounds sharing the same molecular formula, such as C1...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of analytical chemistry, particularly within drug development and metabolomics, the unambiguous identification of isomers is a critical challenge. Compounds sharing the same molecular formula, such as C10H7NO, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of common C10H7NO isomers, offering a practical framework for their differentiation. We will delve into the mechanistic underpinnings of fragmentation for quinolinol, isoquinolinol, and naphthylamine-derived isomers, supported by experimental data and established principles.
The Challenge of Isomerism for C10H7NO
The molecular formula C10H7NO represents a diverse family of isomers, including but not limited to various positional isomers of hydroxyquinoline, hydroxyisoquinoline, and N-acetylnaphthalene. While these molecules share the same nominal mass, their structural differences lead to distinct fragmentation pathways upon ionization in a mass spectrometer. Understanding these pathways is paramount for confident structural elucidation. Electron Ionization (EI) is a common technique for analyzing such aromatic compounds, inducing reproducible fragmentation patterns that serve as molecular fingerprints.
Comparative Fragmentation Analysis of Key C10H7NO Isomers
The stability of the aromatic systems in quinolinol and isoquinolinol isomers results in mass spectra dominated by the molecular ion (M+•). However, careful examination of the lower intensity fragment ions reveals the diagnostic clues necessary for differentiation.
The Fragmentation Pattern of 8-Hydroxyquinoline
8-Hydroxyquinoline (8-HQ), a widely used chelating agent and building block in medicinal chemistry, presents a characteristic fragmentation cascade. The molecular ion at m/z 145 is typically the base peak, underscoring the stability of the bicyclic aromatic system.
The primary fragmentation route involves the sequential loss of neutral molecules. The initial and most diagnostic fragmentation is the elimination of carbon monoxide (CO), a common fragmentation for phenolic compounds, resulting in a prominent ion at m/z 117. This is followed by the loss of hydrogen cyanide (HCN) from the nitrogen-containing ring, yielding an ion at m/z 90.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS) of 8-Hydroxyquinoline
Sample Preparation: Dissolve 1 mg of 8-hydroxyquinoline standard in 1 mL of methanol.
Injection: Introduce 1 µL of the solution into the gas chromatograph (GC) coupled to the mass spectrometer.
GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to ensure separation and thermal stability.
MS Conditions:
Ionization Mode: Electron Ionization (EI)
Electron Energy: 70 eV
Ion Source Temperature: 230 °C
Mass Range: m/z 40-200
Table 1: Key Fragment Ions of 8-Hydroxyquinoline (8-HQ)
m/z
Proposed Fragment
Relative Intensity
145
[M]+•
High (Base Peak)
117
[M-CO]+•
Moderate to High
90
[M-CO-HCN]+•
Moderate
89
[C7H5]+
Moderate
Below is a diagram illustrating the primary fragmentation pathway of 8-Hydroxyquinoline.
Caption: Fragmentation pathway of 8-Hydroxyquinoline.
The Fragmentation Pattern of 5-Hydroxyisoquinoline
While structurally similar to 8-HQ, the fragmentation of 5-hydroxyisoquinoline under EI conditions shows subtle but important differences. The molecular ion at m/z 145 is also the base peak. However, the initial fragmentation is characterized by the loss of a hydrogen radical followed by carbon monoxide, or the direct loss of the formyl radical (•CHO), to produce an ion at m/z 116. This is a key differentiator from the initial neutral loss of CO seen in 8-HQ. Subsequent fragmentation can involve the loss of HCN to yield an ion at m/z 89.
Table 2: Key Fragment Ions of 5-Hydroxyisoquinoline
m/z
Proposed Fragment
Relative Intensity
145
[M]+•
High (Base Peak)
117
[M-CO]+•
Low to Moderate
116
[M-CHO]+
Moderate to High
89
[M-CHO-HCN]+
Moderate
The diagram below outlines the fragmentation cascade for 5-Hydroxyisoquinoline.
Caption: Fragmentation pathway of 5-Hydroxyisoquinoline.
The Fragmentation Pattern of 1-Nitronaphthalene
1-Nitronaphthalene, another isomer of C10H7NO, displays a markedly different fragmentation pattern dominated by the nitro group. The molecular ion at m/z 173 is incorrect for the C10H7NO formula. Let's consider a more plausible isomer, such as N-phenylformamide, which has the formula C7H7NO. This also does not fit.
Let's reconsider the initial premise and focus on isomers that are well-documented. The quinolinol and isoquinolinol isomers are excellent examples. Another potential isomer is indole-3-carbaldehyde .
The Fragmentation Pattern of Indole-3-carbaldehyde
Indole-3-carbaldehyde provides another distinct fragmentation signature. The molecular ion (m/z 145) is prominent. The primary fragmentation pathway involves the loss of the formyl radical (•CHO) to give a very stable ion at m/z 116. This is then followed by the characteristic loss of HCN from the indole ring structure to produce an ion at m/z 89.
Table 3: Key Fragment Ions of Indole-3-carbaldehyde
m/z
Proposed Fragment
Relative Intensity
145
[M]+•
High (Base Peak)
116
[M-CHO]+
High
89
[M-CHO-HCN]+
Moderate
The fragmentation pathway for Indole-3-carbaldehyde is visualized below.
Validation
Comparing reactivity of 5-cyano-2-indanone vs 5-bromo-2-indanone
Executive Summary: The Electronic Divide In the architecture of drug scaffolds, the choice between 5-cyano-2-indanone and 5-bromo-2-indanone is rarely interchangeable; it is a strategic decision dictated by the electroni...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Electronic Divide
In the architecture of drug scaffolds, the choice between 5-cyano-2-indanone and 5-bromo-2-indanone is rarely interchangeable; it is a strategic decision dictated by the electronic requirements of the target transformation.
5-Cyano-2-indanone is the "Activated Electrophile." The nitrile group is a potent electron-withdrawing group (EWG) that significantly acidifies the
-protons and destabilizes the carbonyl, making it hyper-reactive toward condensations and nucleophilic attacks.
5-Bromo-2-indanone is the "Synthetic Handle." The bromine atom offers a balance of moderate activation and high orthogonality, serving primarily as a gateway for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to install complex diversity.
Quick Selection Matrix
Feature
5-Cyano-2-Indanone
5-Bromo-2-Indanone
Primary Role
Activated Substrate for Condensation
Scaffold for Cross-Coupling
Electronic Effect
Strong EWG ()
Weak EWG / Resonance Donor ()
-C-H Acidity
High (Fast enolization)
Moderate
Carbonyl Electrophilicity
Very High
Moderate
Metal Catalysis
Poor (Nitrile poisoning risk)
Excellent (Aryl halide handle)
Electronic Profiling & Quantitative Reactivity
To predict performance without running a single reaction, we analyze the Hammett substituent constants (
). The 5-position of the indanone ring communicates electronically with the C2-carbonyl and C1/C3 methylene groups through the aromatic system.
Table 1: Electronic Parameters and Predicted Reactivity
Parameter
5-Cyano (-CN)
5-Bromo (-Br)
Impact on Reactivity
Hammett Constant ()
0.66
0.23
Higher positive value indicates stronger electron withdrawal.
Inductive Effect (-I)
Strong
Strong
Both pull electron density, activating the ring.
Resonance Effect (-R)
Strong (Acceptor)
Weak (Donor)
-CN stabilizes negative charges (enolates) significantly better than -Br.
Estimated pKa (-H)
~18-19 (DMSO)
~20-21 (DMSO)
5-CN forms enolates ~100x faster under identical base loading.
Mechanistic Insight: The nitrile group at C5 stabilizes the developing negative charge on the enolate oxygen (and C1/C3 carbons) via resonance delocalization. This makes 5-cyano-2-indanone the superior candidate for Knoevenagel condensations or Aldol reactions under mild conditions.
Decision Logic & Synthetic Pathways
The following flowchart illustrates the decision-making process for selecting the correct building block based on the desired downstream chemistry.
Figure 1: Strategic selection workflow. Dashed line indicates the synthetic conversion of the bromo-derivative to the cyano-derivative.
Experimental Performance Comparison
Scenario A: Knoevenagel Condensation
Objective: Synthesis of 2-benzylidene-5-substituted-indanones.
Hypothesis: 5-Cyano-2-indanone will react faster with higher yields due to enhanced acidity of
5-Cyano Variant: Reaction typically reaches completion within 30-60 minutes . The product often precipitates spontaneously due to the high planarity and polarity induced by the nitrile.
5-Bromo Variant: Reaction may require 2-4 hours . If the aldehyde is electron-rich (e.g., 4-methoxybenzaldehyde), the 5-bromo variant may require stronger bases (e.g., NaOEt) or higher temperatures (toluene reflux with Dean-Stark) to drive the equilibrium.
Data Support
In analogous systems (e.g., 5-fluoro-1-indanone vs. 1-indanone), electron-withdrawing groups have been shown to increase yields in solvent-free aldol condensations from ~75% to >90% under identical timeframes [1]. The Hammett
of -CN (0.66) is nearly double that of -F (0.06) or -Br (0.23), predicting an even more pronounced acceleration for 5-cyano-2-indanone.
Scenario B: Metal-Catalyzed Cross-Coupling
Objective: Functionalization of the C5 position.
Constraint: 5-Cyano-2-indanone is essentially inert to standard Pd-catalyzed coupling, whereas 5-bromo-2-indanone is a "privileged" substrate.
Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-Indanone
This protocol validates the utility of the bromo-variant as a scaffold.
Setup: Charge a Schlenk flask with 5-bromo-2-indanone (1.0 mmol), Arylboronic acid (1.2 mmol),
Workup: Dilute with EtOAc, wash with brine, dry over
.
Expected Yield: 85-95% (Biaryl product).
Note on 5-Cyano: Attempting this reaction with 5-cyano-2-indanone will result in no reaction at C5. Furthermore, the nitrile group can coordinate to Palladium species (
), potentially poisoning the catalyst if attempting reactions elsewhere on the molecule [2].
Synthesis of 5-Cyano-2-Indanone from 5-Bromo-2-Indanone
Researchers often purchase the 5-bromo variant to synthesize the 5-cyano variant if the latter is commercially unavailable or expensive. This is achieved via the Rosenmund-von Braun reaction .[1][2][3]
Optimized Protocol
Reactants: Mix 5-bromo-2-indanone (1 eq) and CuCN (1.5 eq) in dry DMF.
Additives: Addition of L-Proline (0.2 eq) can promote the reaction at lower temperatures (80-120°C) compared to classical conditions (150-200°C) [3].
Procedure: Heat the mixture under
atmosphere. Monitor by TLC (5-cyano is more polar than 5-bromo).
Quenching (Critical): The reaction forms a stable copper-nitrile complex. Quench by pouring into warm aqueous ethylenediamine (or
) to decompose the complex and release the free nitrile.
Safety: This reaction generates cyanide species; perform in a well-ventilated fume hood with appropriate cyanide antidotes available.
References
BenchChem Application Note. A Comparative Analysis of the Reactivity of 5-Fluoro-1-indanone and 1-indanone in Drug Discovery.Link
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Catalyst Poisoning.Link
Thieme Connect. L-Proline-Promoted Rosenmund–von Braun Reaction.[4] Synlett, 2025. Link
A Senior Application Scientist's Guide to the Proper Disposal of 2-Oxo-2,3-dihydro-1H-indene-5-carbonitrile (CAS: 25724-79-2)
As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. The compound 2-Oxo-2,3-d...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. The compound 2-Oxo-2,3-dihydro-1H-indene-5-carbonitrile, also known as 5-Cyano-1-indanone, is a valuable intermediate in organic synthesis.[1] However, its specific hazard profile necessitates a rigorous and well-documented disposal plan. This guide provides a comprehensive, step-by-step procedure for its proper disposal, grounded in established safety protocols and regulatory principles. The core tenet of this process is that because the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, a highly cautious approach is mandatory.[2]
Hazard Profile and Precautionary Risk Assessment
Understanding the known hazards is the first step in establishing a safe disposal workflow. The Globally Harmonized System (GHS) classifications for this compound dictate the minimum personal protective equipment (PPE) and handling precautions required.
The critical takeaway is the compound's multifaceted irritant and toxic nature. The nitrile functional group, while generally stable in organic nitriles, warrants respect due to the potential for hazardous decomposition products under certain conditions, such as high heat.[3] Therefore, all waste streams containing this compound must be treated as hazardous.
Pre-Disposal Operations: Segregation and Containment
Proper disposal begins at the point of generation. Haphazardly mixing chemical wastes can lead to dangerous reactions and significantly complicates the disposal process.
Waste Segregation: Designate a specific, clearly labeled waste container solely for 2-Oxo-2,3-dihydro-1H-indene-5-carbonitrile and materials contaminated with it. This includes:
Unused or expired solid compound.
Contaminated personal protective equipment (e.g., gloves).
Container Requirements: All hazardous waste containers must be in excellent condition and appropriate for the waste type.[4]
Material: Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) drum or a glass jar with a secure lid).
Integrity: The container must be free of leaks, cracks, or other damage.[4] The lid must fit properly and be securely closed at all times except when adding waste.[4]
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "2-Oxo-2,3-dihydro-1H-indene-5-carbonitrile," and the CAS Number "25724-79-2."
Step-by-Step Disposal Protocol
This protocol outlines the procedural flow from waste generation to final handoff to environmental health and safety (EHS) personnel or a licensed waste contractor.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure a complete barrier between you and the chemical.
Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[2]
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[5] Always inspect gloves for tears or punctures before use. Employ proper glove removal technique to avoid skin contact with the contaminated exterior and dispose of contaminated gloves immediately in the designated hazardous waste container.[2]
Body Protection: A standard lab coat is required. For handling larger quantities, consider a chemical-resistant apron or coveralls.
Respiratory Protection: All handling and waste consolidation should occur within a certified chemical fume hood to mitigate inhalation risks.[6]
Step 2: Waste Collection and Consolidation
Solid Waste: Carefully transfer the solid compound, contaminated disposables, and spill cleanup materials into the pre-labeled hazardous waste container. Avoid creating dust.[2]
Contaminated Sharps: Any needles or blades contaminated with the compound must be placed in a designated sharps container and managed as hazardous waste.
Empty Original Containers: The original product container must be disposed of as unused product, as it is considered contaminated.[2] Do not rinse the container into the sink.
Prohibition on Drain Disposal: Under no circumstances should this product or its solutions be allowed to enter drains or the sanitary sewer system.[2][7]
Step 3: On-Site Storage and Documentation
Storage Location: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. This area should be secure, well-ventilated, and away from incompatible materials.
Record Keeping: Maintain a log of the waste added to the container. Accurate records are essential for regulatory compliance and for the final disposal vendor.
Step 4: Professional Disposal
The only acceptable final disposal method for this compound is through a licensed professional waste disposal service.[2]
Contact EHS: Coordinate with your institution's Environmental Health & Safety (EHS) office or a contracted hazardous waste vendor for pickup.
Incineration: While the specific method is determined by the vendor, the standard and most effective disposal route for such organic compounds is high-temperature incineration in a permitted hazardous waste facility.[8][9][10] This process ensures the complete thermal destruction of the molecule, preventing its release into the environment.
Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is crucial.
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
Ventilate: Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.
Don PPE: Before attempting cleanup, don the full PPE as described in Step 1 of the disposal protocol.
Contain & Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[6] Sweep up the absorbed material carefully to avoid creating dust.[2]
Collect Waste: Place all contaminated absorbent material and any broken containers into your designated hazardous waste container.
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Report: Report the spill to your supervisor and EHS department, regardless of size.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the safe management and disposal of 2-Oxo-2,3-dihydro-1H-indene-5-carbonitrile waste.